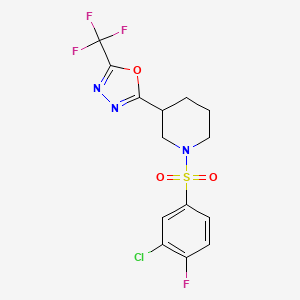

![molecular formula C23H21FN4OS B2894011 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251558-61-8](/img/structure/B2894011.png)

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and structural features. It includes a benzylpiperazine moiety, a fluorophenyl group, and a thienopyrimidinone core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with a benzylpiperazine group and a fluorophenyl group attached at specific positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidinone core, for example, might undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibitors

- Compounds structurally related to "2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been studied as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors have potential applications in treating cognitive deficits associated with diseases like schizophrenia and Alzheimer's, along with other central nervous system disorders (Li et al., 2016).

Histamine H4 Receptor Ligands

- A series of 2-aminopyrimidines, which are structurally similar, have been investigated as ligands for the histamine H4 receptor (H4R). These compounds have shown potential as anti-inflammatory agents and in pain management, supporting the role of H4R antagonists in these areas (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

- Novel classes of 2,4-disubstituted pyrimidines have been designed as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).

Antitumor and Antibacterial Agents

- Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Some compounds demonstrated significant activities against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez et al., 2017).

Antibacterial Activity

- Compounds containing the benzyl piperazine with pyrimidine and isoindolinedione structures have been studied for their antibacterial activity, showing promising results in this area (C.Merugu et al., 2010).

Pesticidal Activities

- Derivatives of thieno[3,2-d]pyrimidin have been explored for their pesticidal activities, demonstrating effectiveness against mosquito larvae and phytopathogenic fungi, suggesting their potential in pest control (Choi et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLOTBSIXQRNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2893930.png)

![8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2893931.png)

![2-[2-(2-hydroxyethyl)piperidino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2893935.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2893936.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893938.png)

![1-(4-Bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)thio]ethanone](/img/structure/B2893942.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)

![N-(4-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2893946.png)

![N-(1-benzylpiperidin-4-yl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2893951.png)